molecular formula C19H19ClN4O B10956715 2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide

2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide

Cat. No.: B10956715
M. Wt: 354.8 g/mol
InChI Key: FBBMZNSLLDTQHK-WSDLNYQXSA-N
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Description

2-[(3-chlorophenyl)amino]-N’-[(E)-1H-indol-3-ylmethylidene]butanehydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a chlorophenyl group, an indole moiety, and a butanehydrazide backbone, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)amino]-N’-[(E)-1H-indol-3-ylmethylidene]butanehydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3-chloroaniline with butanoyl chloride to form 3-chlorophenylbutanamide.

    Hydrazide Formation: The butanamide is then treated with hydrazine hydrate to yield the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with indole-3-carboxaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)amino]-N’-[(E)-1H-indol-3-ylmethylidene]butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(3-chlorophenyl)amino]-N’-[(E)-1H-indol-3-ylmethylidene]butanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)amino]-N’-[(E)-1H-indol-3-ylmethylidene]butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The indole moiety is known to interact with various biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorophenyl)amino]-N’-[(E)-1H-indol-3-ylmethylidene]ethanehydrazide
  • 2-[(3-chlorophenyl)amino]-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide

Uniqueness

Compared to similar compounds, 2-[(3-chlorophenyl)amino]-N’-[(E)-1H-indol-3-ylmethylidene]butanehydrazide stands out due to its specific structural features, such as the length of the butane chain, which can influence its biological activity and chemical reactivity. The presence of the indole moiety also adds to its uniqueness, providing a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

2-(3-chloroanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide

InChI

InChI=1S/C19H19ClN4O/c1-2-17(23-15-7-5-6-14(20)10-15)19(25)24-22-12-13-11-21-18-9-4-3-8-16(13)18/h3-12,17,21,23H,2H2,1H3,(H,24,25)/b22-12+

InChI Key

FBBMZNSLLDTQHK-WSDLNYQXSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=CC(=CC=C3)Cl

Canonical SMILES

CCC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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